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Compound of Interest

5-chloro-1-methyl-1h-pyrazole-3-
Compound Name:

carbaldehyde
CAS No.: 1785079-58-4
Cat. No.: B2898321

Get Quote

Executive Summary

In medicinal chemistry, the pyrazole ring is a privileged scaffold, particularly prevalent in kinase
inhibitors and GPCR ligands. The introduction of a formyl group (-CHO) and a chlorine atom
onto the 1-methylpyrazole core creates a versatile bifunctional building block. However, the
regiochemistry of the formyl group—whether at the C3 or C4 position—drastically alters the
electronic landscape, synthetic accessibility, and downstream reactivity of the molecule.

o The 4-Carbaldehyde Isomer: Readily accessible via electrophilic aromatic substitution
(Vilsmeier-Haack). It features a "push-pull" electronic system that highly activates the C5-
chlorine for nucleophilic aromatic substitution (

)

o The 3-Carbaldehyde Isomer: Requires de novo ring synthesis or functional group
interconversion. It presents a distinct steric profile and significantly reduced

reactivity at C5, offering orthogonal selectivity in multi-step synthesis.
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This guide details the structural, synthetic, and reactive differences between these two isomers
to support rational drug design.

Structural & Electronic Analysis

The 1-methylpyrazole core is an aromatic system where

contributes a lone pair to the

-system (pyrrole-like), while

retains a lone pair in the

orbital (pyridine-like).

Numbering and Regiochemistry

The standard numbering initiates at the substituted nitrogen (
).

e Isomer A (4-CHO): 5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde.

e Isomer B (3-CHO): 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde.

Electronic Landscape & Resonance

The placement of the electron-withdrawing formyl group (EWG) dictates the stability of
intermediates during nucleophilic attack.

e In the 4-CHO Isomer: The formyl group is at position 4.[1][2][3] The C4-C5 bond has
significant double-bond character. An incoming nucleophile attacking C5 generates a
negative charge at C4. This charge is directly stabilized by resonance into the C4-formyl
group (an enolate-like intermediate).

e In the 3-CHO Isomer: The formyl group is at position 3. A nucleophile attacking C5 generates
a negative charge at C4. The C3-formyl group is vinylogous (separated by a bond) but less
effective at stabilizing the charge at C4 compared to direct attachment.
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Figure 1: Comparative mechanistic flow of electronic stabilization during nucleophilic attack at
Cb.

Synthetic Pathways[2][3][4][5][6][7][8]

The synthesis of these isomers requires fundamentally different strategies due to the inherent
nucleophilicity of the pyrazole ring.

Synthesis of the 4-Carbaldehyde (The Vilsmeier Route)

The C4 position of 1-methylpyrazole is the most electron-rich (highest HOMO coefficient),
making it the preferred site for electrophilic aromatic substitution.

Mechanism: Vilsmeier-Haack Formylation.[2]

Precursor: 1-Methyl-1H-pyrazol-5(4H)-one (or pyrazolone).

Reagent:

| DMF.

Outcome: One-pot chlorination (at C5) and formylation (at C4).[4]
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Synthesis of the 3-Carbaldehyde (The Stepwise Route)

Direct formylation will not occur at C3. This isomer must be constructed using a "pre-
functionalized" strategy, typically starting from an ester.

e Mechanism: Cyclization

Chlorination
Reduction
Oxidation.

o Precursor: Diethyl oxalacetate + Methylhydrazine.

o Key Intermediate: Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate.

Comparative Workflow Diagram
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Figure 2: Synthetic divergence.[2][5] Route A is convergent and scalable; Route B is linear and
stepwise.

Experimental Protocols
Protocol A: Synthesis of 5-Chloro-1-methyl-1H-pyrazole-
4-carbaldehyde
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Principle: The Vilsmeier reagent (chloroiminium ion) acts as both the chlorinating agent for the
enolizable ketone and the formylating agent for the C4 position.

Reagent Preparation: In a round-bottom flask under

, cool DMF (3.0 equiv) to 0°C. Dropwise add

(7.0 equiv) while maintaining the temperature below 10°C. Stir for 20 min to form the
Vilsmeier salt (white precipitate may form).

o Addition: Add 1-methyl-1H-pyrazol-5-one (1.0 equiv) portion-wise or as a solution in DMF.

o Reaction: Heat the mixture to 90-100°C for 4—6 hours. Monitor by TLC (the spot will become
less polar).

e Quench: Cool to RT and pour the mixture slowly onto crushed ice/water. Neutralize with
saturated

or NaOH (pH ~8).

« |solation: The product often precipitates as a solid. Filter, wash with water, and recrystallize
from ethanol/water. Alternatively, extract with Ethyl Acetate (EtOAcC).

o Yield: Typically 70-85%.

o Appearance: Pale yellow to white solid.

Protocol B: Synthesis of 5-Chloro-1-methyl-1H-pyrazole-
3-carbaldehyde

Principle: Functional group interconversion from the ester.
e Step 1: Ester Formation & Chlorination:

o React diethyl oxalacetate with methylhydrazine in acetic acid/ethanol to form ethyl 1-
methyl-5-ox0-2,5-dihydro-1H-pyrazole-3-carboxylate.

o Reflux this intermediate with neat
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(3 equiv) for 3 hours. Evaporate excess

, quench with ice water, and extract to obtain ethyl 5-chloro-1-methyl-1H-pyrazole-3-
carboxylate.

e Step 2: Reduction:
o Dissolve the ester in dry THF under
at -78°C.

o Add DIBAL-H (1.1 equiv in toluene) dropwise. Stir for 1 hour.
o Note: If over-reduction to the alcohol occurs (common), proceed to re-oxidation.

o Step 3: Oxidation (if Alcohol is isolated):

o

Dissolve the 5-chloro-1-methyl-1H-pyrazol-3-yl)methanol in DCM.

Add activated

[¢]

(10 equiv). Stir at RT for 12 hours.

[¢]

Filter through Celite and concentrate.

[e]

Yield: 40—-60% (over 3 steps).

Reactivity Profile & Applications
Nucleophilic Aromatic Substitution ()

The most critical difference for drug design is the lability of the C5-Chlorine.
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Feature 4-Carbaldehyde Isomer 3-Carbaldehyde Isomer

o High. Activated by ortho-formyl  Low/Moderate. Meta-like
C5-Cl Reactivity ) ]
group. relationship.

) ] ] ] Strong nucleophiles only
Preferred Nucleophiles Amines, Thiols, Alkoxides. ) ) -
(requires forcing conditions).

Addition-Elimination N o
] ) ) Addition-Elimination (Poor
Mechanism (Meisenheimer complex

N stabilization).
stabilized by C4-CHO).

Ideal for introducing diversity at  Ideal if C5-CI needs to survive
Use Case )
C5 after formylation. subsequent steps.

Aldehyde Condensations

Both isomers undergo standard aldehyde reactions (reductive amination, Knoevenagel
condensation, Wittig reaction).

o Sterics: The 4-CHO is flanked by the N-Methyl and the C3-H (or substituent). The 3-CHO is
flanked by the N2 lone pair and C4-H. The 3-CHO is generally less sterically hindered than
the 4-CHO, often resulting in faster reaction rates for bulky amine condensations.

Medicinal Chemistry Utility

e 4-lsomer: Widely used to synthesize pyrazolo[3,4-d]pyrimidines (bioisosteres of purines) by
reacting the aldehyde with amidines or hydrazines. The C5-Cl is often displaced by an amine
to mimic the N6-amino group of adenine.

o 3-Isomer: Used when the pyrazole is a "linker" unit where the C5-Cl is intended as a
lipophilic handle (halogen bond acceptor) rather than a reactive site.

References
o Vilsmeier-Haack Synthesis of 4-Formylpyrazoles

o Title: Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction
conditions.
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o Source: Arkivoc, 2019.
o URL:[Link]
* Reactivity of 5-Chloropyrazoles

o Title: 5-Chloropyrazole-4-carboxaldehydes as Synthon in Heterocyclic Synthesis.[2][5]

o Source: Research on Chemical Intermedi

o URL:[Link]

¢ Synthesis of 3-Carboxylate Precursors

o Title: Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid.[6]

o Source: Technical Disclosure Commons, 2022.

o URL:[LiNkK]

 Biological Applications

o Title: Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.[2]

o Source: Arkivoc, 2011.[2]

o URL:[LiNkK]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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